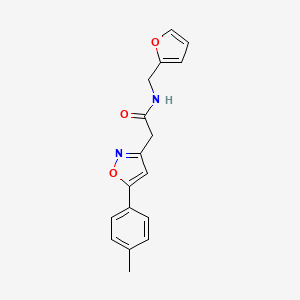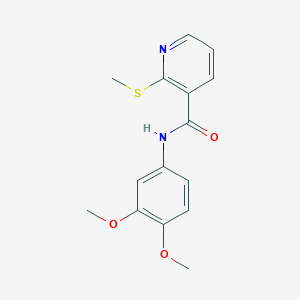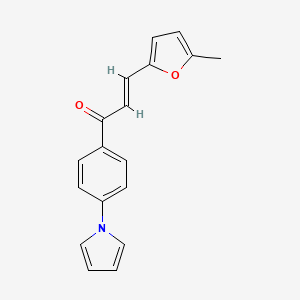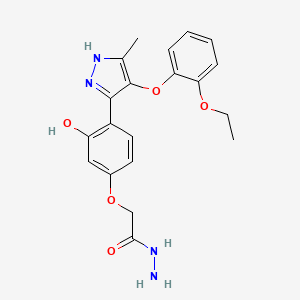
2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes studying the reactivity, mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives related to "2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide" have been extensively studied. For example, research on the synthesis of novel phenoxy acetic acid derivatives demonstrated their in vitro antiviral activity, although no specific antiviral activity was noted in the series tested (Shahar Yar et al., 2009). Similarly, studies on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones revealed their potential in addressing bacterial and fungal infections (Fuloria et al., 2009).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of these compounds. For instance, derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating significant promise in this area (Fuloria et al., 2009). However, it is noted that in vitro antiviral activity assessments did not show specific antiviral activities for the compounds tested (Shahar Yar et al., 2009).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of hydrazones related to this chemical structure revealed their potential for optical device applications such as optical limiters and switches, showcasing the diverse utility of these compounds beyond biological activities (Naseema et al., 2010).
Corrosion Inhibition
Exploring the role of pyrazoline derivatives in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions, highlighted the effectiveness of these compounds in enhancing corrosion resistance, a critical factor for materials used in industrial applications (Lgaz et al., 2020).
Safety And Hazards
This involves studying the toxicity, environmental impact, handling precautions, etc., of the compound.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please consult with a chemist or a relevant expert for detailed analysis. Also, always follow safety guidelines while handling chemical compounds.
Eigenschaften
IUPAC Name |
2-[4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-3-27-16-6-4-5-7-17(16)29-20-12(2)23-24-19(20)14-9-8-13(10-15(14)25)28-11-18(26)22-21/h4-10,25H,3,11,21H2,1-2H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBOGWHYLTTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
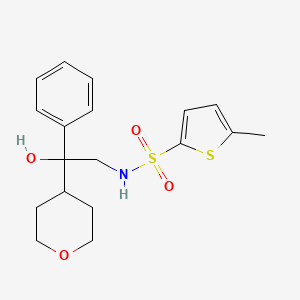
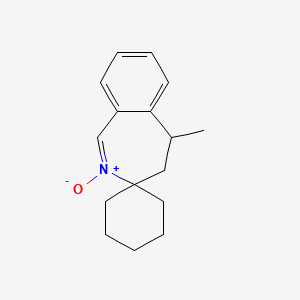
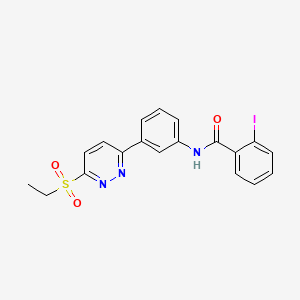
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)
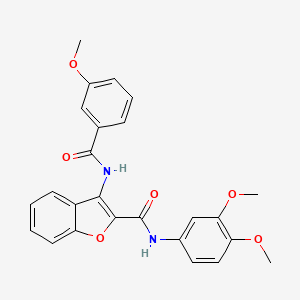
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
